Dual PPARα/γ Agonism with Documented Selectivity over PPARδ
TZD18 is a dual PPARα/γ agonist with IC50 values of 0.028 µM for PPARα, 0.057 µM for PPARγ, and >10 µM for PPARδ, demonstrating >350-fold selectivity for PPARα over PPARδ and >175-fold selectivity for PPARγ over PPARδ . In contrast, classical TZDs such as rosiglitazone and pioglitazone are selective PPARγ agonists with negligible PPARα activity at pharmacologically relevant concentrations [1]. The dual activation profile of TZD18 enables simultaneous modulation of both glucose homeostasis (via PPARγ) and lipid metabolism (via PPARα), a combined effect not achievable with selective PPARγ agonists alone [2].
| Evidence Dimension | PPAR subtype activation potency (IC50) |
|---|---|
| Target Compound Data | PPARα IC50 = 0.028 µM; PPARγ IC50 = 0.057 µM; PPARδ IC50 > 10 µM |
| Comparator Or Baseline | Rosiglitazone (PPARγ-selective agonist, PPARα IC50 > 10 µM); Pioglitazone (PPARγ-selective agonist, PPARα IC50 > 10 µM) |
| Quantified Difference | PPARα activation: TZD18 IC50 = 0.028 µM vs. >10 µM for selective agonists (>350-fold difference) |
| Conditions | In vitro binding affinity assay using human PPARα, PPARγ, and PPARδ recombinant proteins |
Why This Matters
This dual activation profile distinguishes TZD18 from selective PPARγ agonists and is essential for experimental designs requiring simultaneous modulation of glucose and lipid pathways.
- [1] BindingDB. BDBM50131503: 5-{3-[3-(4-Phenoxy-2-propyl-phenoxy)-propoxy]-phenyl}-thiazolidine-2,4-dione. BindingDB. View Source
- [2] Guo Q, Sahoo SP, Wang PR, et al. A novel peroxisome proliferator-activated receptor alpha/gamma dual agonist demonstrates favorable effects on lipid homeostasis. Endocrinology. 2004;145(4):1640-1648. View Source
